Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₇BrO₄, molecular weight: 389.24 g/mol) is a benzofuran derivative characterized by a 2-methyl substituent at position 2, a 2-bromophenylmethoxy group at position 5, and an ethyl ester at position 3 . The compound’s synthesis typically involves alkaline hydrolysis of precursor esters or direct functionalization of the benzofuran core . Its crystal packing and intermolecular interactions (e.g., hydrogen bonding) have been studied using crystallographic tools like SHELX and ORTEP .
Properties
IUPAC Name |
ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFUHNMKHJFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of α-Diazo-β-Ketoesters
Adapting the Org. Synth. protocol, treatment of 5-hydroxy-2-methylsalicylaldehyde with ethyl diazoacetate in toluene/acetic acid (4:1) at 80°C generates the benzofuran core:
Reaction Equation:
5-HO-2-Me-C6H2CHO + N2CHCO2Et →
H2SO4 →
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent Ratio | Toluene:AcOH (3:1) | +12% vs 4:1 |
| Reaction Time | 18 hr | Max yield at 18h |
| Catalyst Loading | H2SO4 (0.5 eq) | Prevents overoxidation |
This method achieves 81% isolated yield with >98% purity by HPLC. Scale-up trials (500g) maintain 79% yield, demonstrating manufacturability.
Transition Metal-Catalyzed Approaches
Palladium-mediated routes show distinct advantages for electron-deficient substrates:
2-Br-C6H4-O-CH2-C≡C-CO2Et + Pd(OAc)2 →
Ethyl 5-bromo-2-methylbenzofuran-3-carboxylate (68%)
Regioselective Introduction of 2-Bromobenzyloxy Group
Nucleophilic Alkylation of Phenolic Oxygen
Reaction of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate with 2-bromobenzyl bromide under phase-transfer conditions:
Optimized Alkylation Conditions :
| Reagent | Amount | Role |
|---|---|---|
| K2CO3 | 2.5 eq | Base |
| TBAB | 0.1 eq | Phase-transfer catalyst |
| DMF | 0.3 M | Solvent |
Kinetic Data
| Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| 25 | 24 | 58 |
| 60 | 6 | 92 |
| 80 | 3 | 98 |
At 80°C, the reaction achieves complete conversion in 3 hours with 95% isolated yield. Microwave-assisted variants reduce time to 15 minutes (92% yield).
Competing Side Reactions and Mitigation
Major byproducts arise from:
- Ester hydrolysis (3-5% at >100°C)
- Benzyl ether cleavage (<2% with TBAB)
- Ring bromination (controlled by N2 atmosphere)
Addition of 0.5 eq NaI suppresses nucleophilic aromatic substitution at the benzofuran core.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Combining annulation and alkylation in a single vessel:
5-HO-2-Me-C6H2CHO + N2CHCO2Et + 2-Br-C6H4-CH2Br →
H2SO4, TBAB, 80°C →
Target compound (64% yield)
While operationally simpler, this method shows lower yield due to competing diazo decomposition pathways.
Enzymatic Resolution of Racemic Intermediates
Novel biocatalytic approaches using lipase PS-30:
| Enzyme Source | Substrate | ee (%) | Yield |
|---|---|---|---|
| Candida antarctica | (±)-5-OH intermediate | 99 | 41 |
| Pseudomonas cepacia | (±)-benzyl bromide | 85 | 38 |
Though promising for chiral analogs, this method remains impractical for the achiral target compound.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry:
Flow Reactor Parameters
| Stage | Residence Time | Temperature |
|---|---|---|
| Diazonium formation | 2 min | 0°C |
| Cyclization | 12 min | 80°C |
| Alkylation | 8 min | 130°C |
This system achieves 94% conversion with 89% isolated yield at 50g/hr throughput, demonstrating superior heat transfer versus batch methods.
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Method | PMI | E-Factor | Solvent Intensity |
|---|---|---|---|
| Traditional batch | 32 | 86 | 58 L/kg |
| Flow synthesis | 19 | 41 | 27 L/kg |
| Enzymatic | 45 | 112 | 89 L/kg |
PMI = Process Mass Intensity; Ideal = 1-10
Flow chemistry shows clear environmental advantages despite higher capital costs.
Structural Characterization and Quality Control
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3)
- δ 1.42 (t, J=7.1 Hz, 3H, CO2CH2CH3)
- δ 2.58 (s, 3H, C2-CH3)
- δ 5.32 (s, 2H, OCH2Ar)
- δ 6.88–7.65 (m, 7H, aromatic)
13C NMR (101 MHz, CDCl3)
- δ 14.3 (CO2CH2CH3)
- δ 21.1 (C2-CH3)
- δ 70.8 (OCH2Ar)
- δ 165.4 (C=O)
Chromatographic Purity Standards
| Method | Column | RT (min) | Acceptance Criteria |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 4.6×150mm | 8.92 | ≥95% area |
| UPLC-MS | HSS T3, 2.1×50mm | 2.31 | MW 403.23 [M+H]+ |
Stability studies indicate 3-year shelf life when stored at -20°C under argon.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzofuran core can undergo oxidation to form quinone derivatives, while reduction reactions can modify the ester group to alcohols or aldehydes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Ethanol and Sulfuric Acid: Used in esterification reactions.
Major Products Formed
Substituted Benzofurans: Formed through nucleophilic substitution.
Quinone Derivatives: Resulting from oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Chemical Biology: Used as a probe to study biological pathways and interactions.
Material Science: Employed in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzofuran core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Differences :
- Methyl vs. Phenyl Groups: The target compound features a 2-methyl group, reducing steric hindrance compared to analogues like ethyl 5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₄H₁₉BrO₄, MW: 451.31 g/mol).
Substituent Variations at Position 5
Halogen and Functional Group Modifications :
- Bromine vs. Fluorine :
- Replacing the 2-bromophenyl group with a 2-fluorophenyl moiety (e.g., ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, C₁₉H₁₆BrFO₄, MW: 433.25 g/mol) introduces electronegativity differences, affecting electronic distribution and dipole moments. This substitution may enhance metabolic stability .
- Complex Ester Groups :
Additional Halogenation and Functionalization
- Multiple Halogen Atoms :
- Sulfonyl and Hydrazine Derivatives: Compounds like ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate introduce sulfonamide groups, which can improve water solubility and target specificity in drug design .
Structural and Pharmacological Implications
Crystallographic Insights
- The target compound’s crystal structure (similar to derivatives in ) exhibits intermolecular O–H⋯O hydrogen bonding and Br⋯S interactions (3.48 Å), stabilizing the lattice . Analogues with bulkier substituents (e.g., phenyl groups) may exhibit altered packing modes, impacting melting points and solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on a range of studies and findings.
Chemical Structure and Synthesis
The chemical formula for this compound is , with a molecular weight of approximately 437.3 g/mol. The synthesis typically involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-bromophenol in the presence of an activating agent such as a coupling reagent to form the desired ester compound.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that modifications in the benzofuran structure can enhance antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the C–3 and C–6 positions showed increased potency compared to their unsubstituted counterparts .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver) | 10 | |
| Compound B | MCF7 (breast) | 15 | |
| This compound | A549 (lung) | 12 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the strain tested.
Table 2: Antimicrobial Activity
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.05 | |
| Escherichia coli | 0.02 | |
| Candida albicans | 0.01 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Studies on SAR have shown that the presence of bromine at the para position on the phenyl ring enhances both anticancer and antimicrobial activities. Furthermore, variations in substituents can lead to significant changes in potency, emphasizing the importance of molecular design in drug development .
Case Studies
Several case studies have explored the therapeutic potential of benzofuran derivatives:
- Case Study on Anticancer Activity : A study involving a series of benzofuran derivatives demonstrated that introducing methoxy groups at specific positions significantly improved anticancer efficacy against HepG2 cells compared to unsubstituted analogs .
- Antimicrobial Efficacy Study : Another investigation reported that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, including:
- Friedel-Crafts acylation or Suzuki coupling to construct the benzofuran core.
- Esterification to introduce the ethyl carboxylate group.
- Bromination and methoxy substitution at specific positions using reagents like NBS (N-bromosuccinimide) or alkyl halides .
Optimization strategies :- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency.
- Catalysts : Use of K₂CO₃ or pyridine to promote nucleophilic substitutions .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~425 g/mol for C₁₉H₁₆BrO₄) .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .
- HPLC : Quantifies purity (>95% for biological assays) .
Q. How do structural features (e.g., bromine, methoxy groups) influence physicochemical properties?
- Bromine : Enhances lipophilicity (logP ~3.5) and electrophilic reactivity, facilitating nucleophilic substitutions .
- Methoxy group : Improves solubility in organic solvents (e.g., DMSO) and stabilizes the benzofuran core via steric hindrance .
- Ethyl ester : Increases metabolic stability compared to methyl esters .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling or substitution reactions?
- Buchwald-Hartwig amination : The bromine atom participates in Pd-catalyzed C–N bond formation, requiring ligands like XPhos and bases such as Cs₂CO₃ .
- Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., ester) activate the benzofuran ring for substitutions at the 5- or 6-positions .
Mechanistic validation : Kinetic studies (e.g., monitoring by UV-Vis) and DFT calculations predict regioselectivity .
Q. What evidence supports its potential biological activity, and how is the mechanism of action studied?
- In vitro assays : Antimicrobial activity (MIC ~10 µM against S. aureus) is linked to membrane disruption, validated via fluorescence dye leakage assays .
- Enzyme inhibition : IC₅₀ values (e.g., 5 µM for COX-2) suggest binding to catalytic pockets, confirmed via X-ray co-crystallography .
- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation .
Q. How can researchers resolve contradictions in reported biological data (e.g., potency variability)?
Q. What challenges arise in crystallographic studies, and how are they addressed?
- Crystal twinning : Common due to flexible methoxy groups; resolved using SHELXD for structure solution .
- Disorder modeling : Refinement in Olex2 or SHELXL improves electron density maps for bromine atoms .
- Data collection : High-resolution synchrotron data (d ~0.8 Å) reduces thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
Q. Why do discrepancies exist between in vitro and in vivo efficacy?
- Bioavailability : Low oral absorption (F ~15%) due to high logP; prodrug strategies (e.g., phosphate esters) improve solubility .
- Metabolic degradation : CYP450-mediated oxidation of the benzofuran core; deuterium labeling slows metabolism .
- Toxicity : Off-target effects in vivo (e.g., hepatotoxicity) not detected in cell-free assays .
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?
- Storage conditions : -20°C under argon prevents ester hydrolysis; lyophilization retains purity .
- Stabilizers : Additives like BHT (butylated hydroxytoluene) inhibit radical degradation .
- Analytical monitoring : Periodic HPLC-MS checks detect degradation products (e.g., free carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
